molecular formula C6H9BrN2O2 B13969862 4,5-Diaminobenzene-1,2-diol hydrobromide

4,5-Diaminobenzene-1,2-diol hydrobromide

Cat. No.: B13969862
M. Wt: 221.05 g/mol
InChI Key: JCEZCFFYJBRYQE-UHFFFAOYSA-N
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Description

4,5-Diaminobenzene-1,2-diol hydrobromide is a chemical compound with the molecular formula C6H9BrN2O2 and a molecular weight of 221.05 g/mol It is a derivative of benzene, featuring two amino groups and two hydroxyl groups attached to the benzene ring, along with a hydrobromide salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diaminobenzene-1,2-diol hydrobromide typically involves the reaction of 4,5-diaminocatechol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4,5-Diaminocatechol} + \text{HBr} \rightarrow \text{this compound} ]

The reaction is usually performed at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4,5-Diaminobenzene-1,2-diol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Diaminobenzene-1,2-diol hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diaminobenzene-1,2-diol hydrobromide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on the context. Its amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diaminobenzene-1,2-diol hydrobromide is unique due to its combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H9BrN2O2

Molecular Weight

221.05 g/mol

IUPAC Name

4,5-diaminobenzene-1,2-diol;hydrobromide

InChI

InChI=1S/C6H8N2O2.BrH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,9-10H,7-8H2;1H

InChI Key

JCEZCFFYJBRYQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)O)N)N.Br

Origin of Product

United States

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